molecular formula C11H8BrNO3 B1409712 Ethyl 5-bromo-3-cyano-2-formylbenzoate CAS No. 1805592-10-2

Ethyl 5-bromo-3-cyano-2-formylbenzoate

Cat. No. B1409712
CAS RN: 1805592-10-2
M. Wt: 282.09 g/mol
InChI Key: MCFXDMAAUBIPIU-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-3-cyano-2-formylbenzoate (EBCF) is an organic compound belonging to the group of benzoic acid derivatives. It is a colorless solid with a melting point of 111-112 °C. It is soluble in organic solvents and is used in various scientific research applications. EBCF has a wide range of uses in the laboratory, including in the synthesis of various organic compounds, in the study of biochemical and physiological effects, and in the study of its mechanism of action.

Scientific Research Applications

Ethyl 5-bromo-3-cyano-2-formylbenzoate has been used in various scientific research applications, including in the synthesis of organic compounds, in the study of biochemical and physiological effects, and in the study of its mechanism of action. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and other organic compounds. It has also been used in the study of its mechanism of action, as it has been shown to inhibit the activity of certain enzymes. Additionally, it has been used in the study of biochemical and physiological effects, as it has been shown to have an effect on the metabolism of certain compounds, as well as on the activity of certain hormones.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-3-cyano-2-formylbenzoate is not fully understood, but it is known to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes. It is thought to bind to the active site of the enzyme, preventing the enzyme from catalyzing its reaction. Additionally, it is thought to interact with other molecules in the cell, such as DNA, leading to changes in gene expression.
Biochemical and Physiological Effects
Ethyl 5-bromo-3-cyano-2-formylbenzoate has been shown to have an effect on the metabolism of certain compounds, as well as on the activity of certain hormones. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, leading to changes in the metabolism of certain compounds. Additionally, it has been shown to interact with other molecules in the cell, such as DNA, leading to changes in gene expression.

Advantages and Limitations for Lab Experiments

The main advantage of using Ethyl 5-bromo-3-cyano-2-formylbenzoate in laboratory experiments is its low cost and ease of synthesis. Additionally, it is relatively safe to use, as it is not toxic or carcinogenic. However, there are some limitations to using Ethyl 5-bromo-3-cyano-2-formylbenzoate in laboratory experiments, as it has a relatively low solubility in water and can be difficult to work with in aqueous solutions. Additionally, it is not very stable and can decompose over time.

Future Directions

The potential future directions for the use of Ethyl 5-bromo-3-cyano-2-formylbenzoate in scientific research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential use in the synthesis of various organic compounds. Additionally, further research could be conducted into the development of more efficient and cost-effective methods of synthesis, as well as into the development of more stable forms of the compound. Finally, further research could be conducted into the potential applications of Ethyl 5-bromo-3-cyano-2-formylbenzoate in the pharmaceutical and medical industries.

properties

IUPAC Name

ethyl 5-bromo-3-cyano-2-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-2-16-11(15)9-4-8(12)3-7(5-13)10(9)6-14/h3-4,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFXDMAAUBIPIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1C=O)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-3-cyano-2-formylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-bromo-3-cyano-2-formylbenzoate
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